![molecular formula C17H12N2O3S3 B3013955 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 286860-13-7](/img/structure/B3013955.png)
5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can yield a variety of functionalized molecules. In the case of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, an efficient approach has been developed that utilizes a three-component reaction. This process involves the combination of benzaldehydes, hydrazine hydrate, and 1,1-bis(methylsulfanyl)-2-nitroethene, which proceeds under reflux conditions in ethanol to produce the desired pyrazoles in good-to-excellent yields. The structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H- and 13C-NMR, and EI-MS. A mechanism for this reaction has been proposed, which is likely to be applicable to the synthesis of related compounds, such as the one mentioned in the command prompt .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity and physical properties. Spectroscopic methods are typically employed to elucidate the structure of newly synthesized molecules. In the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, spectroscopic techniques played a key role in confirming the structure of the compounds. These techniques can also be applied to analyze the structure of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one, ensuring that the desired product has been obtained .
Chemical Reactions Analysis
The reactivity of organic compounds can lead to a variety of chemical transformations. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrates interesting reactivity through ring opening to produce a thioketene intermediate. This intermediate can further react with O- or N-nucleophiles to form esters or amides. Additionally, intermolecular cyclization can occur, leading to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved. These types of reactions highlight the potential for synthesizing a wide range of heterocyclic compounds, which could include the synthesis of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of electron-withdrawing nitro groups and electron-donating methylsulfanyl groups can affect the compound's reactivity, solubility, and stability. The properties of the synthesized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, such as melting points, solubility in various solvents, and stability under different conditions, would have been characterized as part of the synthesis study. These properties are essential for understanding the behavior of the compound in different environments and for its potential applications. Similar analyses would be necessary for 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one to fully understand its physical and chemical characteristics .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one and its derivatives are used in the synthesis of various organic compounds. For example, a study by Metwally (2008) discusses the synthesis of 1,4-bis(thiopyrano[2,3-d]thiazolyl)benzene derivatives using similar compounds (Metwally, 2008). These synthesized compounds are valuable for further organic reactions and potential pharmaceutical applications.
Antimicrobial Properties
Some derivatives of the compound show antimicrobial properties. Reddy et al. (2010) synthesized derivatives of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one and tested their antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Reddy et al., 2010). These findings suggest potential for developing new antibacterial agents from this compound.
Applications in Material Science
The compound and its derivatives have applications in material science. For example, Tapaswi et al. (2015) explored the use of similar sulfur-containing compounds in the synthesis of transparent aromatic polyimides with high refractive indices, suggesting applications in advanced materials (Tapaswi et al., 2015).
Bioactive Compound Synthesis
These compounds are also used in the synthesis of bioactive sulfur compounds with heterocyclic moieties, as discussed by Makki et al. (2011). They explored various derivatives for potential biocidal effects and analytical applications (Makki et al., 2011).
Exploration in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are investigated for their potential as antitumor and antibacterial agents. Gangjee et al. (1996) synthesized analogs as potential inhibitors of thymidylate synthase, which could have implications in cancer therapy (Gangjee et al., 1996).
Propriétés
IUPAC Name |
(5E)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S3/c1-10-2-5-13(6-3-10)24-14-7-4-12(19(21)22)8-11(14)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDDJUGOQNWLT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

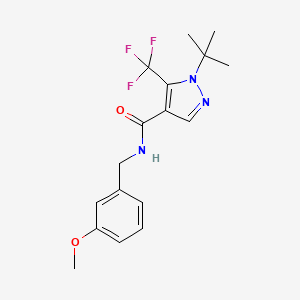
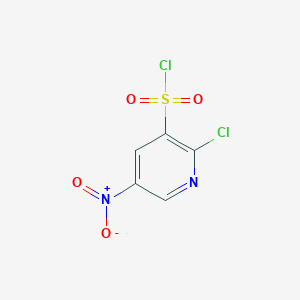
![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)
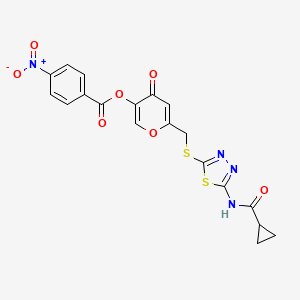
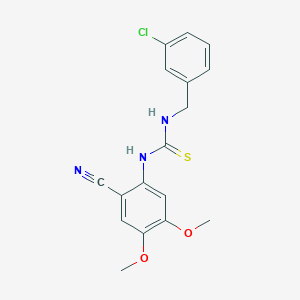
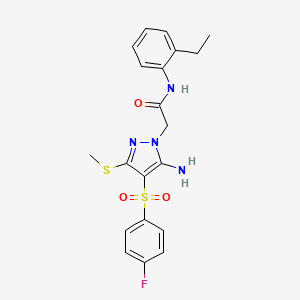
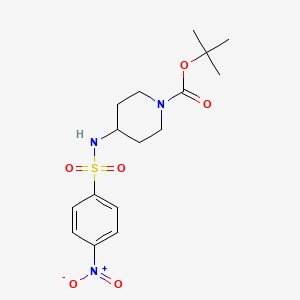
![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)
![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)